molecular formula C21H15N3O B5596600 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 88067-65-6

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B5596600
CAS No.: 88067-65-6
M. Wt: 325.4 g/mol
InChI Key: PYPZQSKXCFGIFS-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine and phenyl groups under specific conditions. One common method involves the use of acid chlorides and aromatic amines. For instance, the active acid chloride can be treated with a variety of aromatic amines to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve catalyst-free synthesis techniques. These methods are environmentally friendly and suitable for high-yield synthesis. For example, a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates can be achieved using easily accessible N-hetaryl ureas and alcohols .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.

Scientific Research Applications

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinolin-4-ylcarboxamide
  • N-(pyridin-2-yl)quinoline-4-carboxamide
  • 2-(pyridin-2-yl)quinoline-4-carboxamide

Uniqueness

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-N-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(24-20-12-6-7-13-22-20)17-14-19(15-8-2-1-3-9-15)23-18-11-5-4-10-16(17)18/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPZQSKXCFGIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352077
Record name 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88067-65-6
Record name 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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